Tert-butyl N-[(1R,2S)-2-(2-oxoethyl)cyclopentyl]carbamate
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Description
Tert-butyl N-[(1R,2S)-2-(2-oxoethyl)cyclopentyl]carbamate, commonly known as TBOA, is a chemical compound that has been widely used in scientific research. TBOA is a potent inhibitor of glutamate transporters, which play a crucial role in the regulation of glutamate neurotransmission in the central nervous system.
Scientific Research Applications
Enantioselective Synthesis
The compound plays a crucial role in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, as demonstrated by its crystal structure confirming the relative substitution of the cyclopentane ring, which is integral for the synthesis of biologically relevant molecules (Ober et al., 2004).
Atmospheric CO2 Fixation
A notable application includes the cyclizative atmospheric CO2 fixation by unsaturated amines under mild conditions, efficiently leading to cyclic carbamates. This process utilizes tert-butyl hypoiodite (t-BuOI), highlighting the compound's role in environmental chemistry and sustainable synthesis approaches (Takeda et al., 2012).
Stereoselective Route for Isomers
An efficient stereoselective route was developed for the preparation of stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, starting from simple cyclohexene-1-carboxylic acid. This methodology facilitates the synthesis of factor Xa inhibitors, showcasing the compound's versatility in medicinal chemistry (Wang et al., 2017).
Synthesis of Spirocyclopropanated Analogues
The synthesis of spirocyclopropanated analogues of insecticides demonstrates the compound's utility in developing novel agrochemicals. The key step involves cocyclization of a protected (1-aminocyclopropyl)methyl derivative, indicating its significance in synthetic organic chemistry (Brackmann et al., 2005).
Detection of Volatile Acid Vapors
In materials science, benzothiazole modified carbazole derivatives, including those with a tert-butyl moiety, have been synthesized for the detection of volatile acid vapors. This application emphasizes the compound's role in developing advanced sensory materials for environmental monitoring (Sun et al., 2015).
properties
IUPAC Name |
tert-butyl N-[(1R,2S)-2-(2-oxoethyl)cyclopentyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(10)7-8-14/h8-10H,4-7H2,1-3H3,(H,13,15)/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEDBOSBYCMZBM-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1CC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1CC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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